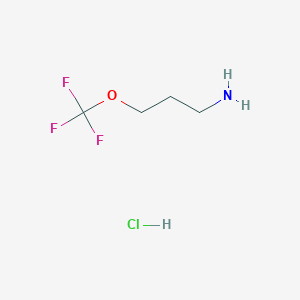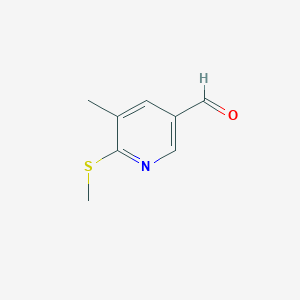
2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-
Descripción general
Descripción
2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-: is a derivative of pyridinecarboxaldehyde, characterized by the presence of an iodine atom at the 5th position and a trifluoromethyl group at the 3rd position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- typically involves the iodination and trifluoromethylation of pyridinecarboxaldehyde. The process begins with the formation of 2-pyridinecarboxaldehyde, which can be achieved through the oxidation of 2-picoline. The iodination at the 5th position can be carried out using iodine and a suitable oxidizing agent, while the trifluoromethylation at the 3rd position can be achieved using trifluoromethylating agents such as trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Pyridinecarboxylic acid, 5-iodo-3-(trifluoromethyl)-
Reduction: 2-Pyridinecarbinol, 5-iodo-3-(trifluoromethyl)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- is primarily determined by its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxaldehyde: Lacks the iodine and trifluoromethyl groups, making it less reactive and less lipophilic.
2-Pyridinecarboxaldehyde, 5-iodo-: Contains the iodine atom but lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-Pyridinecarboxaldehyde, 3-(trifluoromethyl)-: Contains the trifluoromethyl group but lacks the iodine atom, affecting its chemical behavior and applications.
Uniqueness
2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- is unique due to the combined presence of the iodine and trifluoromethyl groups, which confer distinct reactivity, lipophilicity, and potential biological activities. This combination makes it a versatile compound in various fields of research and applications .
Propiedades
IUPAC Name |
5-iodo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO/c8-7(9,10)5-1-4(11)2-12-6(5)3-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQIUINGZVTNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215282 | |
| Record name | 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289045-37-9 | |
| Record name | 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289045-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















